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6-Sulfanylhexan-2-one - 408340-08-9

6-Sulfanylhexan-2-one

Catalog Number: EVT-1791599
CAS Number: 408340-08-9
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Sulfanylhexan-2-one, also known as 3-sulfanylhexan-2-one, is an organic compound characterized by a sulfur atom bonded to a hexane backbone with a ketone functional group. This compound has garnered attention in the fields of organic chemistry and food science, especially regarding its role in the aroma profile of wines and other fermented products. It is classified as a volatile thiol, which contributes to the sensory characteristics of various food items, particularly in the context of wine production.

Source

6-Sulfanylhexan-2-one is primarily derived from non-volatile precursors found in grapes. During fermentation, yeast converts these precursors into volatile thiols, including 6-sulfanylhexan-2-one, which imparts tropical fruit aromas such as grapefruit and passionfruit to the final product. The exploration of its biogenesis has been crucial for understanding how these compounds influence flavor profiles in winemaking .

Classification

This compound falls under the category of sulfur-containing organic compounds and is classified as a thiol due to the presence of the sulfanyl (-SH) group. Its chemical structure includes a hexane chain with a ketone functional group at the second carbon position, contributing to its unique properties and reactivity.

Synthesis Analysis

Methods

The synthesis of 6-sulfanylhexan-2-one can be achieved through various methods, primarily involving the transformation of amino acid derivatives. One notable approach includes the use of cysteine or glutathione conjugates as starting materials. These precursors undergo enzymatic or chemical transformations during fermentation processes to yield the desired thiol compound.

Technical Details

  • Enzymatic Synthesis: This method utilizes specific enzymes that catalyze the conversion of precursors into 6-sulfanylhexan-2-one. For example, yeast strains can facilitate this transformation during alcoholic fermentation.
  • Chemical Synthesis: A straightforward chemical synthesis route involves the reaction of appropriate alkyl halides with thiol reagents under controlled conditions to ensure high yields and purity .
Molecular Structure Analysis

Structure

The molecular formula for 6-sulfanylhexan-2-one is C6H12OSC_6H_{12}OS. The structural representation includes:

  • A hexane backbone
  • A ketone group at the second carbon
  • A sulfanyl group attached to the terminal carbon

Data

The compound's molecular weight is approximately 136.23 g/mol. Its structural features allow it to participate in various chemical reactions typical for thiols and ketones.

Chemical Reactions Analysis

Reactions

6-Sulfanylhexan-2-one can undergo several key reactions:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for reactions with electrophiles.
  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form thioethers or other sulfur-containing compounds.

Technical Details

These reactions are significant in synthetic organic chemistry and can be utilized to create complex molecules with desirable properties for various applications .

Mechanism of Action

Process

The mechanism by which 6-sulfanylhexan-2-one contributes to aroma profiles involves its release from non-volatile precursors during fermentation. Yeast enzymes hydrolyze these precursors, liberating volatile thiols that contribute to sensory characteristics.

Data

Studies have shown that specific yeast strains are more efficient at producing 6-sulfanylhexan-2-one from its precursors, highlighting the importance of microbial selection in winemaking processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic fruity aroma
  • Boiling Point: Approximately 120°C
  • Solubility: Soluble in organic solvents; limited solubility in water

Chemical Properties

  • Reactivity: Reacts readily with oxidizing agents and electrophiles.
  • Stability: Generally stable under standard conditions but sensitive to oxidation.

Relevant data indicate that its volatility makes it an important compound in flavor chemistry, particularly in wine and food applications.

Applications

Scientific Uses

6-Sulfanylhexan-2-one plays a critical role in flavor chemistry and is extensively studied for its impact on wine aroma profiles. Its applications include:

  • Wine Production: Enhancing sensory attributes through fermentation.
  • Flavoring Agents: Used in food products for its desirable fruity notes.
  • Analytical Chemistry: Employed as a standard reference compound for quantifying thiol levels in various matrices.

Research continues into optimizing its production and understanding its biochemical pathways, further underscoring its significance in both scientific and commercial contexts .

Properties

CAS Number

408340-08-9

Product Name

6-Sulfanylhexan-2-one

IUPAC Name

6-sulfanylhexan-2-one

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-6(7)4-2-3-5-8/h8H,2-5H2,1H3

InChI Key

QGQSMYRKYYEGHB-UHFFFAOYSA-N

SMILES

CC(=O)CCCCS

Canonical SMILES

CC(=O)CCCCS

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